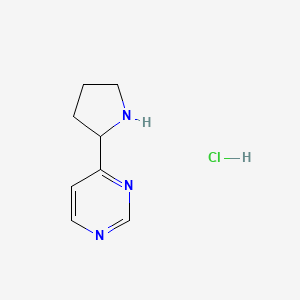

4-(Pyrrolidin-2-yl)pyrimidine hydrochloride

Description

4-(Pyrrolidin-2-yl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine moiety at the 4-position. It is often explored as a kinase inhibitor or antiviral agent due to its ability to interact with ATP-binding pockets in enzymes . Its hydrochloride salt enhances solubility, facilitating bioavailability in pharmacological studies.

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-2-7(10-4-1)8-3-5-9-6-11-8;/h3,5-7,10H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOBPGHEMKRDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity, often involving multiple steps and the use of catalysts such as active nickel .

Chemical Reactions Analysis

4-(Pyrrolidin-2-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrimidine derivatives, including 4-(Pyrrolidin-2-yl)pyrimidine hydrochloride, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, SAR studies have highlighted modifications in the pyrimidine structure that enhance potency against cancer cells, suggesting that 4-(Pyrrolidin-2-yl)pyrimidine derivatives could be optimized for improved efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives have demonstrated the ability to suppress inflammatory mediators such as COX-2, which is crucial in the pathogenesis of various inflammatory diseases. The IC50 values of certain derivatives suggest that they can compete effectively with established anti-inflammatory agents like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that specific substitutions on the pyrimidine ring can significantly alter its potency and selectivity for biological targets.

These findings suggest that careful modification of the compound's structure can lead to enhanced therapeutic profiles.

Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurological disorders. Compounds with similar structures have been shown to modulate neurotransmitter levels and exhibit neuroprotective effects . This opens avenues for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

The compound has also been noted for its antimicrobial properties. Certain pyrrolidine-containing derivatives have displayed activity against multi-drug resistant bacteria, indicating potential use in combating antibiotic resistance . This aspect is particularly relevant given the global health crisis surrounding antibiotic-resistant infections.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Anticancer Efficacy : A recent study demonstrated that a series of pyrimidine derivatives, including those with a pyrrolidine moiety, effectively inhibited tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

- Anti-inflammatory Mechanism Investigation : Research focusing on COX inhibition revealed that certain derivatives could significantly reduce inflammation markers in animal models, supporting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimidine vs. Benzofuropyrimidine

- XL413 [(S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride]: Incorporates a benzofuropyrimidine core, enhancing planar aromaticity for improved π-π stacking in kinase binding pockets.

- AVI-607 [2-[(2R)-1-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-2-yl]propan-2-ol hydrochloride]: Features a pyrrolo[2,3-d]pyrimidine core, which introduces an additional nitrogen atom. This modification may enhance binding to viral macrodomains, as seen in SARS-CoV-2 research .

Pyrimidine vs. Pyridine

Substituent Position and Functional Group Modifications

Ring Size and Flexibility

- Piperidine vs. Pyrrolidine: 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine HCl (): Replaces pyrrolidine with piperidine, a six-membered ring. 5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine dihydrochloride (): Piperidine substituents may enhance metabolic stability compared to pyrrolidine due to reduced ring strain .

Biological Activity

4-(Pyrrolidin-2-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which enhances its interaction with biological targets. The presence of both rings allows for unique chemical properties, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

This compound interacts with various molecular targets, including enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding with active sites of proteins, while the pyrrolidine ring contributes to the overall binding affinity through hydrophobic interactions. This dual interaction mechanism is essential for modulating the activity of target proteins.

Antimicrobial Activity

Research indicates that 4-(pyrrolidin-2-yl)pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent antibacterial activity. For example, certain derivatives have demonstrated MIC values as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .

Anticancer Activity

The compound has also been explored for its anticancer properties. A study highlighted that pyrimidine derivatives can induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes such as p53 and Bax. Molecular docking studies suggest that these compounds effectively bind to specific cancer-related targets, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory activities of pyrimidine derivatives, including those containing the pyrrolidine moiety. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrrolidine and pyrimidine rings significantly impact biological activity. For instance, substituting different functional groups on the pyrrolidine ring can enhance potency against specific targets. A notable finding indicated that replacing a morpholine group with a more hydrophobic pyrrolidine increased inhibitory activity by nearly four-fold .

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 4-(Pyrrolidin-2-yl)pyrimidine | Antibacterial | 75 µg/mL (B. subtilis) |

| 4-(Pyrrolidin-2-yl)pyrimidine | Anticancer (apoptosis induction) | IC50 = 72 nM |

| 4-(Pyrrolidin-2-yl)pyrimidine | Anti-inflammatory (COX inhibition) | IC50 = 0.04 ± 0.01 μmol |

Case Studies

- Antibacterial Study : A comprehensive evaluation of various pyrrolidine derivatives showed that structural modifications led to enhanced antibacterial properties against E. coli and Pseudomonas aeruginosa, with some compounds exhibiting MIC values below 125 µg/mL .

- Anticancer Research : In vitro assays demonstrated that specific derivatives significantly reduced the viability of hematological cancer cell lines while promoting apoptosis through gene expression modulation .

- Anti-inflammatory Analysis : The anti-inflammatory potential of selected pyrimidine derivatives was assessed using carrageenan-induced paw edema models in rats, revealing significant reductions in inflammation compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 4-(Pyrrolidin-2-yl)pyrimidine hydrochloride, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and pyrrolidine precursors. For example, halogenated pyrimidines (e.g., 4-chloropyrimidine) can react with pyrrolidine under basic conditions, followed by HCl treatment to form the hydrochloride salt . Optimization strategies include:

- Catalyst screening : Use Pd-based catalysts for coupling reactions to improve yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Temperature control : Reactions at 80–100°C often balance speed and side-product formation . Computational methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrrolidine attachment and detects protonation states .

- HPLC : Quantifies purity (>98% is typical for research-grade material) and identifies byproducts .

- X-ray crystallography : Resolves crystal packing and salt formation (e.g., monoclinic space groups common for similar hydrochlorides) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] for free base vs. [M+Cl⁻] for hydrochloride) .

Q. How should researchers address solubility and stability challenges in aqueous and organic solvents?

Answer:

- Solubility : The hydrochloride salt is water-soluble due to ionic interactions; for organic phases (e.g., DCM), free base generation via neutralization (NaOH) may be required .

- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Monitor pH in solution (optimal range: 4–6) to avoid decomposition .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives with enhanced biological activity?

Answer:

- Structure-activity relationship (SAR) : Modifications to the pyrimidine ring (e.g., electron-withdrawing groups at C2/C5) or pyrrolidine substitution (e.g., N-alkylation) can improve target binding .

- Computational docking : Molecular dynamics simulations predict interactions with enzymes (e.g., kinases) or receptors .

- Metabolic stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated oxidation .

Q. How can data discrepancies in reaction yields or biological assays be systematically resolved?

Answer:

- Controlled replication : Standardize solvent purity, catalyst batches, and temperature gradients .

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation, ring-opening) .

- Statistical validation : Apply Design of Experiments (DoE) to isolate critical variables (e.g., pH, stoichiometry) .

Q. What methodologies enable the study of its pharmacokinetic (PK) and toxicological profiles?

Answer:

Q. How can computational tools accelerate reaction optimization and polymorph screening?

Answer:

- Reaction path search : Density Functional Theory (DFT) identifies transition states and intermediates .

- Polymorph prediction : Crystal structure prediction (CSP) software (e.g., Mercury) models packing motifs and stability .

- Machine learning : Train models on historical data to predict optimal solvent/catalyst pairs .

Q. What strategies mitigate risks during scale-up from milligram to gram synthesis?

Answer:

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica, NH-modified phases) .

- Safety protocols : Implement inert atmospheres (N₂/Ar) for exothermic steps and monitor HCl off-gassing .

- Process analytical technology (PAT) : Real-time FTIR monitors reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.